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Compound of Interest

Compound Name: 3-(2-Oxo-acetyl)-benzonitrile

Cat. No.: B011535

Spectroscopic Data for 3-(2-Oxo-acetyl)-
benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the
compound 3-(2-Oxo-acetyl)-benzonitrile. Due to the limited availability of experimental data in
public databases, this guide utilizes predicted values for Nuclear Magnetic Resonance (NMR),
Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These predictions are based on
established principles and data from structurally similar compounds, offering valuable insights
for the characterization of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-(2-Oxo-acetyl)-
benzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted *H NMR Data (500 MHz, CDClIs)
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Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
Aldehydic proton (-
~9.7 Singlet 1H yaep (
CHO)
~8.2-84 Multiplet 2H Aromatic protons
~7.7-7.9 Multiplet 2H Aromatic protons

Table 2: Predicted 3C NMR Data (125 MHz, CDCIs)

Chemical Shift (ppm)

Assignment

~195 - 200 Ketonic carbonyl carbon (C=0)
~185 - 190 Aldehydic carbonyl carbon (C=0)
~135 - 140 Aromatic quaternary carbon
~130 - 135 Aromatic CH carbons

~118 Nitrile carbon (C=N)

~112 Aromatic quaternary carbon

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment

~3100 - 3000 Medium Aromatic C-H stretch
~2230 Strong C=N stretch

~1710 Strong Ketonic C=0 stretch
~1690 Strong Aldehydic C=0 stretch
~1600, 1480 Medium-Strong Aromatic C=C stretch
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Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron lonization - EI)

miz Relative Intensity (%) Assighment

159 High [M]* (Molecular lon)

130 High [M - CHOJ*

103 Medium [M - CO - CHOJ* or [CeHaCN]*
76 Medium [CeHa]*

Experimental Protocols

The following are general protocols for obtaining spectroscopic data for a solid organic
compound like 3-(2-Oxo-acetyl)-benzonitrile.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in a standard 5 mm NMR tube.

e Instrument Setup:
o Use a high-field NMR spectrometer (e.g., 400 or 500 MHz).
o Lock the spectrometer to the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal resolution.
e 'H NMR Acquisition:
o Acquire a one-dimensional *H NMR spectrum using a standard pulse sequence.

o Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12
ppm).

o Use a sufficient number of scans to obtain a good signal-to-noise ratio.
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e 13C NMR Acquisition:
o Acquire a one-dimensional 13C NMR spectrum using a proton-decoupled pulse sequence.

o Set the spectral width to cover the expected range of carbon chemical shifts (typically O-
220 ppm).

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a
reference.

IR Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):
o Place a small amount of the solid sample directly onto the ATR crystal.
o Apply pressure to ensure good contact between the sample and the crystal.
e Instrument Setup:
o Use a Fourier-Transform Infrared (FTIR) spectrometer.
o Record a background spectrum of the empty ATR setup.
o Data Acquisition:
o Record the spectrum of the sample, typically in the range of 4000-400 cm™1.
o Co-add multiple scans to improve the signal-to-noise ratio.

o Data Processing: The software will automatically ratio the sample spectrum to the
background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
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Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).

Instrument Setup (Electron lonization - El):

o Introduce the sample into the mass spectrometer, often via a direct insertion probe or after
separation by gas chromatography (GC-MS).

o The sample is vaporized and then bombarded with a beam of high-energy electrons
(typically 70 eV).

Data Acquisition:

o The resulting ions are accelerated and separated based on their mass-to-charge ratio
(m/z).

o Scan a suitable mass range to detect the molecular ion and expected fragment ions.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
interpret the fragmentation pattern to elucidate the structure of the compound.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Key Functional Groups and Predicted Spectroscopic
Signals
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ECH NMR: ~9.7 ppm (s, 1H)] [UC NMR: ~185-200 ppm] E3C NMR: ~118 ppm] [IR: ~2230 cm’l] [IR: ~1690-1710 cm’i] [MS (m/z): 159 [M]*]
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Caption: Key functional groups of 3-(2-Oxo-acetyl)-benzonitrile and their predicted
spectroscopic signals.

 To cite this document: BenchChem. [Spectroscopic data for 3-(2-Oxo-acetyl)-benzonitrile
(NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b011535#spectroscopic-data-for-3-2-oxo-acetyl-
benzonitrile-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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